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Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

Cat. No.: B12916210

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2H-pyrrolo[1,2-e]Joxadiazine, alongside relevant experimental methodologies for
the synthesis of related compounds and an exploration of their potential biological significance.
This document is intended for researchers, scientists, and professionals involved in drug
development and chemical research.

Chemical and Physical Properties

2H-pyrrolo[1,2-e][1][2][3]oxadiazine is a heterocyclic organic compound with the molecular
formula CeHsN20.[1] Its core structure consists of a fused pyrrole and oxadiazine ring system.
The molecular weight and other key computed properties are summarized in the table below.
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Property Value Reference

Computed by PubChem 2.1
Molecular Weight 122.12 g/mol (PubChem release

2021.05.07)[1]

Computed by PubChem 2.1
Molecular Formula CeHsN20 (PubChem release

2021.05.07)[1]

Computed by PubChem 2.1

Exact Mass 122.048012819 Da (PubChem release
2021.05.07)[1]
Computed by XLogP3 3.0
XLogP3-AA 2.3 (PubChem release
2021.05.07)[1]
Computed by Cactvs 3.4.8.18
Hydrogen Bond Donor Count 1 (PubChem release
2021.05.07)[1]
Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor
2 (PubChem release
Count
2021.05.07)[1]
Computed by Cactvs 3.4.8.18
Rotatable Bond Count 0 (PubChem release
2021.05.07)[1]
Computed by Cactvs 3.4.8.18
Topological Polar Surface Area  26.2 A2 (PubChem release
2021.05.07)[1]
Heavy Atom Count 9 Computed by PubChem
Formal Charge 0 Computed by PubChem
Computed by Cactvs 3.4.8.18
Complexity 135 (PubChem release

2021.05.07)[1]
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Potential Biological Significance and Therapeutic
Relevance

While specific biological activities for 2H-pyrrolo[1,2-e]oxadiazine are not extensively
documented, the broader class of related heterocyclic compounds, such as pyrrolotriazinones,
has garnered significant interest in medicinal chemistry. Notably, several patent applications
have described pyrrolotriazinones as inhibitors of phosphoinositide 3-kinase (PI3K).[2][4] PI3K
is a key enzyme in a signaling pathway that is often dysregulated in cancer, making it a
valuable target for drug development. The structural similarity of 2H-pyrrolo[1,2-e]Joxadiazine to
these bioactive compounds suggests its potential for similar biological activities.

Derivatives of oxadiazole, a core component of the target molecule, are known to exhibit a
wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and
anticancer properties.[5][6]
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Caption: Logical relationship of the pyrrolo-oxadiazine scaffold as a potential PI3K inhibitor.

Representative Experimental Protocols for
Synthesis of Related Pyrrole Heterocycles

Detailed experimental protocols for the synthesis of 2H-pyrrolo[1,2-e]oxadiazine are not readily
available in the cited literature. However, the following protocols for the synthesis of precursors
to related pyrrolotriazinones can serve as a valuable reference for researchers aiming to

synthesize similar heterocyclic systems.[2][7][8]

1. Synthesis of 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide
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3.

To a solution of 3-chloro-1H-pyrrole-2-carbonyl chloride in a suitable solvent such as 1,4-
dioxane, add aniline and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at
0 °C.

The reaction mixture is then heated to 60 °C for several hours.

After completion, the solvent is removed under reduced pressure.

The residue is diluted with ethyl acetate and water, and the layers are separated.

The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to yield
the crude product, which can be further purified if necessary.

. Synthesis of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide

The previously synthesized 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide is dissolved in a
suitable solvent.

An aminating agent is introduced. A common method involves a reaction mixture of sodium
hydroxide (NaOH), ammonium chloride (NH4Cl), and sodium hypochlorite (NaClO).[2][8]

The reaction is stirred at room temperature for a specified period.

The reaction mixture is then extracted with an organic solvent like ethyl acetate.

The combined organic layers are dried, filtered, and concentrated.

The crude product can be purified by column chromatography on silica gel.

Synthesis of tert-butyl (S)-(1-((3-chloro-2-(phenylcarbamoyl)-1H-pyrrol-1-yl)amino)-1-

oxopropan-2-yl)carbamate

To a solution of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide in a solvent like
tetrahydrofuran (THF), add N-(tert-butoxycarbonyl)-L-alanine and a coupling agent such as
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCI).[7]

The reaction is stirred at room temperature, typically overnight.
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+ Following the reaction, an aqueous workup with ethyl acetate extraction is performed.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
evaporated to yield the final product.[7]
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Caption: A representative workflow for the synthesis of a pyrrole-based precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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